molecular formula C8H15BO2 B127660 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane CAS No. 75927-49-0

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

Cat. No. B127660
CAS RN: 75927-49-0
M. Wt: 154.02 g/mol
InChI Key: DPGSPRJLAZGUBQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is a chemical compound that serves as a building block in organic synthesis, particularly in the formation of 1-substituted (E)-buta-1,3-dienes through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . It is a vinylboronate pinacol ester that exhibits high chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling .

Synthesis Analysis

The synthesis of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane involves palladium-catalyzed reactions, which are a cornerstone in cross-coupling chemistry. The compound acts as a vinyl building block and demonstrates high selectivity in the formation of (E)-buta-1,3-dienes, which are valuable in various chemical syntheses .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, has been characterized by single-crystal X-ray diffraction studies. These studies reveal that such compounds crystallize in specific space groups and have no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom .

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura cross-coupling reactions due to its high chemoselectivity. It is a superior reagent compared to other vinylboronate esters, providing improved selectivity and ease of preparation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane are not detailed in the provided papers, related compounds such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane have been used in quantitative 31P NMR analysis, indicating the potential for similar analytical applications . The stability and reactivity of these compounds make them valuable in organic synthesis .

Scientific Research Applications

Vinylation of Nitrones

Pandya et al. (2003) demonstrated that vinylboronic esters of pinacol, including alkenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, can be activated with dimethylzinc. This activation enables the nucleophilic addition of the vinyl group to nitrones, producing N-allylic hydroxylamines with excellent yields (Pandya, Pinet, Chavant, & Vallée, 2003).

Synthesis of Buta-1,3-dienes

Szudkowska-Fratczak et al. (2014) reported a highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in palladium-catalyzed Suzuki–Miyaura cross-coupling. This vinylboronate pinacol ester demonstrated high chemoselectivity for the Suzuki–Miyaura pathway (Szudkowska-Fratczak et al., 2014).

Dehydrogenative Borylation

Murata et al. (2002) explored the dehydrogenative borylation of vinylarenes with pinacolborane, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, using rhodium and ruthenium catalysts. This process yielded regio- and stereodefined (E)-2-arylethenylboronates (Murata, Kawakita, Asana, Watanabe, & Masuda, 2002).

Hydroboration of Alkenes

Fritschi et al. (2008) studied 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane for the transition metal-catalyzed hydroboration of alkenes. They found it to be an effective reagent for generating organoboronate esters (Fritschi et al., 2008).

Synthesis of Silicon-Based Drugs

Büttner et al. (2007) developed a new building block for the synthesis of silicon-based drugs using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane. This was demonstrated through the synthesis of the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

Thermal Neutron Detection

Mahl et al. (2018) reported the synthesis and characterization of a 10 B enriched aromatic molecule, incorporating 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane into plastic scintillators for enhanced thermal neutron detection (Mahl, Yemam, Fernando, Koubek, Sellinger, & Greife, 2018).

Safety And Hazards

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane is classified as a flammable liquid and vapor . It may cause skin irritation and may be harmful if swallowed . It is recommended to avoid release to the environment and to handle with appropriate protective equipment .

properties

IUPAC Name

2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGSPRJLAZGUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997301
Record name 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane

CAS RN

75927-49-0
Record name 2-Ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
J Szudkowska‐Frątczak, A Ryba… - Applied …, 2014 - Wiley Online Library
Highly selective synthesis of 1‐substituted (E)‐buta‐1,3‐dienes via palladium‐catalyzed Suzuki–Miyaura cross‐coupling of (E)‐alkenyl iodides with 4,4,5,5‐tetramethyl‐2‐vinyl‐1,3,2‐…
Number of citations: 7 onlinelibrary.wiley.com
H Ma, J Liu, H Hua, L Peng, X Shen… - … Applied Materials & …, 2021 - ACS Publications
Separators play a vital role in electronic insulation and ionic conduction in lithium-ion batteries. The common improvement strategy of polyolefin separators is mostly based on …
Number of citations: 9 pubs.acs.org
C Chen, X Yan, L Zhang - ChemElectroChem, 2022 - Wiley Online Library
A new disiloxane compound with tertiary amine and dioxaborolane group, N,N‐dimethyl‐2‐(3‐(1,1,3,3‐tetramethyl‐3‐(3‐(2‐(4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolan‐2‐yl)ethoxy)propyl)…
D Frąckowiak, J Walkowiak… - European Journal of …, 2014 - Wiley Online Library
A new highly selective method for the synthesis of borasiloxanes through the O‐borylation of silanols, disilanols, and disiloxanediols with vinylboronates in the presence of Ru 0 …
J Szyling, A Franczyk, P Pawluć, B Marciniec… - Organic & …, 2017 - pubs.rsc.org
A new stereoselective method for the synthesis of (E)-β-arylvinyl iodides and (E)- or (Z)-β-arylvinyl bromides from styrenes and vinyl boronates on the basis of a one-pot procedure via …
Number of citations: 20 pubs.rsc.org
C Morrill, RH Grubbs - The Journal of Organic Chemistry, 2003 - ACS Publications
Functionalized vinyl pinacol boronates suitable for Suzuki cross-coupling reactions are synthesized using ruthenium-catalyzed olefin cross-metathesis of 1-propenyl pinacol boronate …
Number of citations: 300 pubs.acs.org
J Szyling, J Walkowiak - Green Processing and Synthesis, 2017 - degruyter.com
A new stereoselective method for the synthesis of (E)-poly(vinylarenes) on the basis of the Ru-H catalyzed trans-borylation reaction and sequential Suzuki coupling is described. Two …
Number of citations: 3 www.degruyter.com
J Szyling, J Walkowiak, T Sokolnicki, A Franczyk… - Journal of …, 2019 - Elsevier
This paper reports on the first green and sustainable repetitive batch borylative coupling of vinyl boronates with olefins by the effective immobilization of the [Ru(CO)Cl(H)(PCy 3 ) 2 ] …
Number of citations: 9 www.sciencedirect.com
R Hemelaere, F Caijo, M Mauduit… - European Journal of …, 2014 - Wiley Online Library
We described the efficient preparation of (E)‐(2‐arylvinyl)boronates from allylbenzene derivatives on the basis of an isomerization/cross‐metathesis sequence catalyzed by a modified …
M Ludwiczak, J Szyling, A Garbicz… - Inorganic …, 2020 - ACS Publications
A new method for the repetitive batch silylative coupling (trans-silylation) of vinylsilanes with vinyl boronates in the presence of Ru(CO)Cl(H)(PCy 3 ) 2 immobilized in poly(ethylene …
Number of citations: 2 pubs.acs.org

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